PD-089828

Description

Propriétés

IUPAC Name |

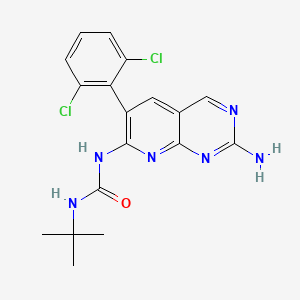

1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N6O/c1-18(2,3)26-17(27)25-15-10(13-11(19)5-4-6-12(13)20)7-9-8-22-16(21)24-14(9)23-15/h4-8H,1-3H3,(H4,21,22,23,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWSNCZYJCOEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PD-089828: A Technical Guide to its Mechanism of Action as a Multi-Targeting Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-089828 is a synthetic, cell-permeable small molecule inhibitor belonging to the 6-aryl-pyrido[2,3-d]pyrimidine class of compounds. It functions as a broad-spectrum protein tyrosine kinase inhibitor, demonstrating activity against several key growth factor receptors and non-receptor tyrosine kinases implicated in oncogenesis and other proliferative diseases. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular targets, inhibitory characteristics, and the downstream cellular consequences of its activity. The information presented herein is synthesized from seminal studies and is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: Multi-Targeted Tyrosine Kinase Inhibition

This compound exerts its biological effects by inhibiting the activity of multiple protein tyrosine kinases, which are crucial enzymes in cellular signal transduction pathways that regulate cell growth, differentiation, and survival. The primary mechanism of inhibition for most of its targets is competitive binding with adenosine triphosphate (ATP) at the catalytic site of the kinase domain. However, a non-competitive mode of inhibition has been observed for c-Src.

The key molecular targets of this compound include:

-

Fibroblast Growth Factor Receptor 1 (FGFR-1): A receptor tyrosine kinase involved in angiogenesis, cell proliferation, and differentiation.

-

Platelet-Derived Growth Factor Receptor β (PDGFR-β): A receptor tyrosine kinase that plays a significant role in cell growth, proliferation, and migration, particularly in connective tissues.

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is a key regulator of cell growth and is often overexpressed in various cancers.

-

c-Src Tyrosine Kinase: A non-receptor tyrosine kinase that acts as a downstream signaling molecule for numerous growth factor receptors and is involved in cell proliferation, survival, and motility.

By inhibiting these kinases, this compound effectively blocks the initiation and propagation of downstream signaling cascades, ultimately leading to the suppression of cell proliferation and mitogenesis.

Quantitative Inhibitory Profile

The inhibitory potency of this compound against its primary targets has been quantified through various in vitro assays. The following table summarizes the key quantitative data, including IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

| Target/Process | Assay Type | IC50 (µM) | Inhibition Mechanism |

| Enzymatic Activity | |||

| FGFR-1 | In vitro kinase assay | 0.15 | ATP Competitive |

| PDGFR-β | In vitro kinase assay | 1.76 | ATP Competitive |

| EGFR | In vitro kinase assay | 5.47 | ATP Competitive |

| c-Src | In vitro kinase assay | 0.18 | Non-competitive |

| Cellular Activity | |||

| FGFR-1 Autophosphorylation | Cell-based assay (A121(p) cells) | 0.63 | - |

| PDGFR-β Autophosphorylation | Cell-based assay | 0.82 | - |

| EGFR Autophosphorylation | Cell-based assay | 10.9 | - |

| Mitogen-Activated Protein Kinase (MAPK) | Cell-based assay | 7.1 | - |

| Cellular Processes | |||

| bFGF-induced DNA Synthesis | Mitogenesis assay | 0.48 | - |

| PDGF-induced DNA Synthesis | Mitogenesis assay | 0.8 | - |

| EGF-induced DNA Synthesis | Mitogenesis assay | 1.7 | - |

| Serum-stimulated Cell Growth | Cell growth assay | 1.8 | - |

Signaling Pathways Modulated by this compound

This compound disrupts key signaling pathways initiated by growth factors. The primary pathway affected is the Ras-Raf-MEK-ERK (MAPK) pathway, a central regulator of cell proliferation.

Figure 1: Signaling pathways inhibited by this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard techniques employed in the late 1990s and the information available from the primary literature.

In Vitro Tyrosine Kinase Assays

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified tyrosine kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human FGFR-1, PDGFR-β, EGFR, and c-Src kinases were used. A generic tyrosine-containing peptide substrate (e.g., poly(Glu, Tyr) 4:1) was used to measure kinase activity.

-

Reaction Mixture: The kinase reaction was typically performed in a buffer containing HEPES, MgCl2, MnCl2, and a source of ATP, including [γ-³²P]ATP for radiometric detection.

-

Inhibition Assay:

-

Varying concentrations of this compound (dissolved in DMSO) were pre-incubated with the kinase.

-

The reaction was initiated by the addition of the peptide substrate and [γ-³²P]ATP.

-

The reaction was allowed to proceed for a defined period (e.g., 10-30 minutes) at 30°C.

-

The reaction was stopped by the addition of phosphoric acid.

-

-

Detection:

-

Aliquots of the reaction mixture were spotted onto phosphocellulose paper filters.

-

The filters were washed extensively to remove unincorporated [γ-³²P]ATP.

-

The amount of ³²P incorporated into the peptide substrate was quantified using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition for each concentration of this compound was calculated relative to a DMSO control. IC50 values were determined by non-linear regression analysis.

Figure 2: Workflow for in vitro tyrosine kinase assay.

Receptor Autophosphorylation Assays

Objective: To assess the ability of this compound to inhibit the ligand-induced autophosphorylation of receptor tyrosine kinases in a cellular context.

Methodology:

-

Cell Culture: Vascular smooth muscle cells (for PDGFR and EGFR) or A121(p) cells (for FGFR) were cultured to near confluence.

-

Serum Starvation: Cells were serum-starved for 24-48 hours to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Cells were pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Ligand Stimulation: Cells were stimulated with the appropriate growth factor (e.g., PDGF, EGF, or bFGF) for a short period (e.g., 5-10 minutes) at 37°C.

-

Cell Lysis: The stimulation was terminated by washing with cold PBS and lysing the cells in a buffer containing detergents and phosphatase inhibitors.

-

Immunoprecipitation: The target receptor was immunoprecipitated from the cell lysates using a specific primary antibody and protein A/G-agarose beads.

-

Western Blotting:

-

The immunoprecipitated proteins were resolved by SDS-PAGE and transferred to a nitrocellulose membrane.

-

The membrane was probed with an anti-phosphotyrosine antibody to detect the level of receptor phosphorylation.

-

The membrane was subsequently stripped and re-probed with an antibody against the total receptor protein to ensure equal loading.

-

-

Detection and Analysis: The protein bands were visualized using a chemiluminescence detection system. The intensity of the phosphotyrosine signal was quantified and normalized to the total receptor signal. IC50 values were calculated.

Mitogenesis (DNA Synthesis) Assay

Objective: To determine the effect of this compound on growth factor-stimulated DNA synthesis, a hallmark of cell proliferation.

Methodology:

-

Cell Seeding and Synchronization: Vascular smooth muscle cells were seeded in 96-well plates and synchronized by serum starvation.

-

Inhibitor and Growth Factor Treatment: Cells were treated with various concentrations of this compound in the presence of a specific growth factor (PDGF, EGF, or bFGF).

-

[³H]Thymidine Incorporation: After a prolonged incubation period (e.g., 24 hours), [³H]thymidine was added to the culture medium for the final few hours (e.g., 4-6 hours) to label newly synthesized DNA.

-

Cell Harvesting: The cells were harvested onto glass fiber filters using a cell harvester.

-

Scintillation Counting: The amount of incorporated [³H]thymidine was measured using a liquid scintillation counter.

-

Data Analysis: The results were expressed as a percentage of the control (growth factor-stimulated cells without inhibitor), and IC50 values were determined.

Conclusion

This compound is a potent, multi-targeting protein tyrosine kinase inhibitor with a well-defined mechanism of action. Its ability to inhibit key growth factor receptors and downstream signaling pathways provides a strong rationale for its investigation in proliferative diseases. The quantitative data and experimental protocols outlined in this guide offer a comprehensive technical resource for researchers and drug development professionals interested in the further study and potential application of this compound. The provided visualizations of the signaling pathways and experimental workflows aim to facilitate a deeper understanding of its complex biological activity.

In-Depth Technical Guide: The Kinase Inhibition Profile of PD-089828

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-089828 is a synthetic, cell-permeable, and reversible pyrido[2,3-d]pyrimidine derivative that has been identified as a potent inhibitor of several protein tyrosine kinases. Its ability to target multiple key signaling pathways has made it a subject of interest in the investigation of various pathological conditions, including cancer, atherosclerosis, and restenosis, where aberrant kinase activity is a known driver of disease progression.[1] This technical guide provides a comprehensive overview of the kinase inhibition profile of this compound, including quantitative inhibitory data, detailed experimental methodologies, and visualizations of the affected signaling pathways.

Data Presentation: Kinase Inhibition Profile of this compound

The inhibitory activity of this compound has been quantified against a panel of key protein tyrosine kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. It is noteworthy that this compound exhibits a distinct mechanism of action against different kinases, acting as an ATP-competitive inhibitor for receptor tyrosine kinases and a noncompetitive inhibitor for the non-receptor tyrosine kinase c-Src.

| Target Kinase | IC50 (µM) | Mechanism of Inhibition |

| FGFR-1 | 0.15 | ATP-competitive |

| PDGFR-β | 1.76 | ATP-competitive |

| EGFR | 5.47 | ATP-competitive |

| c-Src | 0.18 | Noncompetitive |

| MAPK | 7.1 | Not specified |

Note: The IC50 values presented are derived from in vitro kinase assays and may vary slightly between different experimental setups.

Experimental Protocols

The following sections describe the generalized methodologies employed in the determination of the kinase inhibition profile of this compound, with specific details adapted from the foundational study by Dahring TK, et al. (1997).

In Vitro Kinase Inhibition Assay

A generalized workflow for determining the in vitro kinase inhibitory activity of a compound like this compound is depicted in the diagram below. This process typically involves the use of purified recombinant kinases and specific peptide or protein substrates.

Materials:

-

Purified recombinant kinases (FGFR-1, PDGFR-β, EGFR, c-Src)

-

Specific peptide or protein substrates for each kinase

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Adenosine triphosphate (ATP), typically radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) for traditional assays, or non-labeled for luminescence/fluorescence-based assays

-

Kinase assay buffer (composition varies but generally contains a buffer like HEPES or Tris-HCl, MgCl₂, and other components to ensure optimal kinase activity)

-

96-well or 384-well assay plates

-

Detection reagents (e.g., scintillant for radiometric assays, luciferase/luciferin for ADP-Glo™ type assays)

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared to test a range of concentrations.

-

Assay Setup: The kinase, substrate, and this compound (or vehicle control) are added to the wells of the assay plate in the kinase assay buffer.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

-

Reaction Termination: The reaction is stopped, often by the addition of a solution containing EDTA (to chelate Mg²⁺) or a strong acid.

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. In luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured, which is proportional to kinase activity.

-

Data Analysis: The kinase activity at each concentration of this compound is normalized to the control (vehicle-treated) activity. The IC50 value is then determined by fitting the data to a dose-response curve.

Determination of Mechanism of Inhibition (ATP-Competitive vs. Noncompetitive)

To elucidate the mechanism of inhibition, the in vitro kinase assay is performed at multiple fixed concentrations of ATP.

Procedure:

-

A matrix of experiments is set up where both the concentration of this compound and the concentration of ATP are varied.

-

IC50 values for this compound are determined at each ATP concentration.

-

Data Analysis:

-

For an ATP-competitive inhibitor , the apparent IC50 value will increase as the concentration of ATP increases. This is because the inhibitor and ATP are competing for the same binding site on the kinase.

-

For a noncompetitive inhibitor , the IC50 value will remain relatively constant regardless of the ATP concentration. This indicates that the inhibitor binds to a site on the kinase that is distinct from the ATP-binding pocket (an allosteric site).

-

Signaling Pathway Inhibition by this compound

This compound exerts its cellular effects by inhibiting key nodes in critical signaling pathways that regulate cell proliferation, survival, and migration. The following diagrams illustrate the points of inhibition by this compound within the FGFR, PDGFR, EGFR, and c-Src signaling cascades.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Platelet-Derived Growth Factor Receptor (PDGFR) Signaling Pathway

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

c-Src Signaling Pathway

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor with a well-defined in vitro inhibition profile. Its ability to act as an ATP-competitive inhibitor of key receptor tyrosine kinases like FGFR-1, PDGFR-β, and EGFR, coupled with its noncompetitive inhibition of the crucial non-receptor tyrosine kinase c-Src, underscores its potential as a valuable tool for cancer research and drug development. The data and methodologies presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound and similar multi-targeted kinase inhibitors. Future studies may focus on its in vivo efficacy, safety profile, and the potential for combination therapies.

References

PD-089828: A Technical Guide to its Targets and In Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-089828 is a synthetic, small-molecule inhibitor of protein tyrosine kinases. It has been characterized as a broad-spectrum inhibitor, targeting multiple receptor and non-receptor tyrosine kinases that are crucial regulators of cellular signaling pathways implicated in oncogenesis, angiogenesis, and other proliferative diseases.[1][2] This technical guide provides a comprehensive overview of the primary molecular targets of this compound, its corresponding inhibitory concentrations (IC50 values), detailed experimental protocols for assessing its activity, and visual representations of the signaling pathways it modulates.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against its key kinase targets has been quantified through various in vitro assays. The IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific enzyme or cellular process by 50%, are summarized in the tables below.

Table 1: Inhibition of Receptor Tyrosine Kinase Autophosphorylation

| Target Kinase | Cellular Context | IC50 Value (µM) |

| PDGFR-β | 0.82[1][3] | |

| EGFR | 10.9[1][3] | |

| FGFR-1 | A121(p) cells | 0.63[1][3] |

Table 2: Inhibition of Kinase Activity and Cellular Processes

| Target/Process | IC50 Value (µM) | Notes |

| FGFR-1 | 0.15 | ATP competitive[3] |

| PDGFR-β | 1.76 | ATP competitive[3] |

| EGFR | 5.47 | ATP competitive[3] |

| c-Src | 0.18 | Non-competitive[3] |

| MAPK | 7.1[1][3] | |

| Serum-Stimulated Cell Growth | 1.8[1][3] | |

| PDGF-induced Mitogenesis | 0.8[1][3] | |

| EGF-induced Mitogenesis | 1.7[1][3] | |

| bFGF-induced Mitogenesis | 0.48[1][3] |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the inhibitory activity of this compound. These protocols are synthesized from established kinase assay procedures.

Receptor Tyrosine Kinase (RTK) Autophosphorylation Assay (Cell-Based)

This protocol describes a general method to assess the inhibitory effect of this compound on the autophosphorylation of receptor tyrosine kinases like PDGFR, EGFR, and FGFR in a cellular context.

Objective: To determine the IC50 value of this compound for the inhibition of ligand-induced RTK autophosphorylation.

Materials:

-

Cell line overexpressing the target RTK (e.g., A431 for EGFR, NIH3T3 for PDGFR)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Ligand for the target RTK (e.g., EGF, PDGF, bFGF)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-RTK (specific to the target) and anti-total-RTK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 16-24 hours prior to the experiment.

-

Pre-incubate the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 2 hours.

-

Stimulate the cells with the corresponding ligand (e.g., 100 ng/mL EGF for 10 minutes) at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Place the plates on ice and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Transfer the lysates to microcentrifuge tubes and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatants and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of the lysates and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-RTK primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-RTK antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated and total RTK.

-

Normalize the phospho-RTK signal to the total RTK signal for each sample.

-

Plot the normalized phospho-RTK signal against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

In Vitro Kinase Assay (Enzymatic)

This protocol outlines a general method for determining the IC50 of this compound against purified kinases like FGFR-1, PDGFR-β, EGFR, c-Src, and MAPK.

Objective: To determine the IC50 value of this compound for the inhibition of the enzymatic activity of a purified kinase.

Materials:

-

Purified recombinant kinase (e.g., FGFR-1, c-Src)

-

Kinase-specific peptide substrate

-

Kinase assay buffer

-

ATP

-

This compound stock solution (in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, phosphospecific antibody for ELISA)

-

Microplate reader (luminescence or absorbance)

Procedure:

-

Assay Setup:

-

Prepare a serial dilution of this compound in the kinase assay buffer.

-

In a 96-well or 384-well assay plate, add the kinase, peptide substrate, and this compound (or DMSO control).

-

Pre-incubate the mixture for a defined period (e.g., 10-30 minutes) at room temperature.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding a solution of ATP and MgCl2 to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Detection:

-

Stop the kinase reaction (method depends on the detection assay).

-

Follow the manufacturer's instructions for the chosen detection method (e.g., for ADP-Glo™, add the ADP-Glo™ Reagent, incubate, then add the Kinase Detection Reagent).

-

Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background signal (no enzyme control) from all readings.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response).

-

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on the proliferation of cells stimulated with serum or specific growth factors.

Objective: To determine the IC50 value of this compound for the inhibition of cell proliferation.

Materials:

-

Adherent cell line (e.g., vascular smooth muscle cells)

-

Cell culture medium with and without serum

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Replace the medium with a low-serum medium containing various concentrations of this compound (and a DMSO control).

-

For serum-stimulated growth, add a final concentration of 10% FBS. For growth factor-induced mitogenesis, add the specific growth factor (e.g., PDGF, EGF, bFGF).

-

Incubate the plate for the desired period (e.g., 48-72 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Shake the plate gently to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Calculate the percentage of cell viability for each concentration relative to the control (DMSO-treated) cells.

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathways and Inhibition by this compound

This compound exerts its cellular effects by inhibiting key nodes in signal transduction pathways that regulate cell growth, proliferation, and survival. The following diagrams illustrate these pathways and the points of inhibition by this compound.

Caption: Inhibition of Growth Factor Signaling Pathways by this compound.

Caption: General Experimental Workflows for IC50 Determination.

Conclusion

This compound is a potent, multi-targeted tyrosine kinase inhibitor with significant activity against key regulators of cellular proliferation and survival. Its ability to inhibit PDGFR, EGFR, FGFR, c-Src, and MAPK signaling pathways underscores its potential as a tool for cancer research and as a lead compound for the development of novel therapeutics for diseases driven by aberrant kinase activity. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the biological effects and therapeutic potential of this compound.

References

PD-089828: A Technical Guide to its ATP-Competitive and Non-Competitive Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase inhibitor PD-089828, focusing on its dual mechanism of action as both an ATP-competitive and non-competitive inhibitor. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of this compound's biochemical activity.

Executive Summary

This compound is a synthetic protein tyrosine kinase inhibitor with a distinct profile of action against various kinases. It functions as an ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs), including Fibroblast Growth Factor Receptor 1 (FGFR-1), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Epidermal Growth Factor Receptor (EGFR).[1] In contrast, it exhibits non-competitive inhibition against the non-receptor tyrosine kinase c-Src.[1] This dual inhibitory mechanism makes this compound a subject of interest for studying kinase signaling and for potential therapeutic applications in diseases driven by aberrant kinase activity, such as cancer and atherosclerosis.[1]

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against a panel of protein kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) and the determined modes of inhibition.

Table 1: IC50 Values of this compound Against Target Kinases

| Kinase Target | IC50 (µM) | Cellular/Biochemical Effect |

| FGFR-1 | 0.15 | Inhibition of bFGF-induced mitogenesis (IC50 = 0.48 µM) |

| PDGFR-β | 1.76 | Inhibition of PDGFR autophosphorylation (IC50 = 0.82 µM) |

| EGFR | 5.47 | Inhibition of EGFR autophosphorylation (IC50 = 10.9 µM) |

| c-Src | 0.18 | Non-competitive inhibition of kinase activity |

| MAPK | 7.1 | Inhibition of downstream signaling |

Data compiled from multiple sources.[1]

Table 2: Mode of Inhibition of this compound

| Kinase Target | Mode of Inhibition |

| FGFR-1 | ATP-Competitive |

| PDGFR-β | ATP-Competitive |

| EGFR | ATP-Competitive |

| c-Src | Non-Competitive |

This information is consistently reported across various biochemical studies.[1]

Signaling Pathways and Inhibition Mechanisms

The differential inhibition of receptor and non-receptor tyrosine kinases by this compound has significant implications for its overall effect on cellular signaling.

Receptor Tyrosine Kinase (RTK) Signaling

This compound competitively binds to the ATP-binding pocket of FGFR-1, PDGFR-β, and EGFR. This action prevents the phosphorylation of the kinase domain, thereby blocking the initiation of downstream signaling cascades, such as the Ras-MAPK pathway, which are crucial for cell proliferation, survival, and differentiation.[2][3][4][5]

c-Src Non-Receptor Tyrosine Kinase Signaling

In contrast to its effect on RTKs, this compound inhibits c-Src in a non-competitive manner. This implies that this compound binds to an allosteric site on c-Src, rather than the ATP-binding pocket, inducing a conformational change that inactivates the kinase. This mode of inhibition is not overcome by increasing ATP concentrations. c-Src is a key downstream effector of many RTKs and integrins, and its inhibition affects pathways controlling cell adhesion, migration, and invasion.[6][7][8]

Experimental Protocols

Detailed experimental protocols for this compound are primarily found in the work of Dahring TK, et al. (1997). While the full, detailed methods from this specific paper are not publicly available, the following sections describe representative protocols for the key assays used to characterize this inhibitor.

In Vitro Kinase Assay: Differentiating ATP-Competitive and Non-Competitive Inhibition

This protocol is designed to determine the mode of inhibition of a compound against a specific kinase.

Objective: To determine if this compound inhibits its target kinases in an ATP-competitive or non-competitive manner.

Materials:

-

Recombinant human kinases (FGFR-1, PDGFR-β, EGFR, c-Src)

-

Specific peptide substrates for each kinase

-

This compound

-

Adenosine-5'-triphosphate (ATP), [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 70 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, combine the kinase, its specific substrate, and the kinase reaction buffer.

-

Add the diluted this compound to the wells. Include a control with no inhibitor.

-

To initiate the kinase reaction, add a mixture of ATP and [γ-³³P]ATP. This should be performed at varying concentrations of ATP (e.g., from 0.1x to 10x the Km of ATP for each kinase).

-

Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes).

-

Stop the reaction by adding an acid (e.g., phosphoric acid).

-

Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the IC50 value of this compound at each ATP concentration.

Data Analysis:

-

ATP-competitive inhibition: The IC50 value will increase as the concentration of ATP increases.

-

Non-competitive inhibition: The IC50 value will remain relatively constant regardless of the ATP concentration.

Cell-Based Assays: Inhibition of Autophosphorylation and DNA Synthesis

These assays assess the activity of this compound in a cellular context.

Objective: To measure the effect of this compound on growth factor-stimulated receptor autophosphorylation and DNA synthesis.

1. Inhibition of Receptor Autophosphorylation

Materials:

-

Cell line expressing the target receptor (e.g., A121(p) cells for FGFR-1)

-

Appropriate growth factor (e.g., bFGF, PDGF, EGF)

-

This compound

-

Cell lysis buffer

-

Antibodies specific for the phosphorylated and total receptor

-

Western blotting reagents and equipment

Procedure:

-

Culture cells to near confluence.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Stimulate the cells with the corresponding growth factor.

-

Lyse the cells and collect the protein extracts.

-

Perform Western blotting using antibodies against the phosphorylated and total forms of the target receptor.

-

Quantify the band intensities to determine the inhibition of autophosphorylation.

2. Inhibition of DNA Synthesis (Mitogenesis)

Materials:

-

Quiescent cells (e.g., serum-starved smooth muscle cells)

-

Growth factors (bFGF, PDGF, EGF)

-

This compound

-

[³H]-thymidine

-

Scintillation counter

Procedure:

-

Plate cells and induce quiescence by serum starvation.

-

Treat the cells with various concentrations of this compound.

-

Stimulate the cells with a growth factor in the presence of [³H]-thymidine.

-

Incubate for a period to allow for DNA synthesis (e.g., 24 hours).

-

Harvest the cells and precipitate the DNA.

-

Measure the incorporated radioactivity using a scintillation counter to quantify DNA synthesis.

Conclusion

This compound presents a compelling case of a kinase inhibitor with a dual-specificity based on the kinase architecture (receptor vs. non-receptor tyrosine kinase). Its ATP-competitive inhibition of key growth factor receptors and non-competitive inhibition of the downstream signaling hub c-Src underscore the complexity of kinase inhibitor interactions and provide a valuable tool for dissecting these critical signaling pathways. The methodologies outlined in this guide serve as a foundation for the further investigation and characterization of this compound and other kinase inhibitors with multifaceted mechanisms of action.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. researchgate.net [researchgate.net]

- 3. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Influence of PD-089828 on the MAPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-089828 is a synthetic protein tyrosine kinase inhibitor with broad-spectrum activity. Primarily characterized as an ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs), including Fibroblast Growth Factor Receptor-1 (FGFR-1), Platelet-Derived Growth Factor Receptor-β (PDGFR-β), and Epidermal Growth Factor Receptor (EGFR), it also exhibits non-competitive inhibition of the non-receptor tyrosine kinase c-Src.[1] A significant consequence of this upstream inhibition is the downstream modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a critical pathway in cell proliferation, differentiation, and survival. This technical guide provides a comprehensive overview of the effects of this compound on the MAPK pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Mechanism of Action and Quantitative Inhibition Data

This compound exerts its inhibitory effects by blocking the autophosphorylation of key receptor tyrosine kinases, thereby preventing the initiation of downstream signaling cascades, including the MAPK pathway. The inhibitory concentrations (IC₅₀) of this compound against various kinases and cellular processes are summarized in the tables below.

Table 1: In Vitro Kinase Inhibition by this compound [1]

| Target Kinase | Inhibition Type | IC₅₀ (µM) |

| FGFR-1 | ATP-competitive | 0.15 |

| PDGFR-β | ATP-competitive | 1.76 |

| EGFR | ATP-competitive | 5.47 |

| c-Src | Non-competitive | 0.18 |

| MAPK | - | 7.1 |

Table 2: Inhibition of Cellular Processes by this compound [1]

| Cellular Process | Cell Line/Stimulus | IC₅₀ (µM) |

| PDGFR Autophosphorylation | - | 0.82 |

| EGFR Autophosphorylation | - | 10.9 |

| FGFR-1 Phosphorylation | A121(p) cells | 0.63 |

| Serum-Stimulated Cell Growth | - | 1.8 |

| PDGF-induced DNA Synthesis | - | 0.8 |

| EGF-induced DNA Synthesis | - | 1.7 |

| bFGF-induced DNA Synthesis | - | 0.48 |

The MAPK Signaling Pathway and the Role of this compound

The MAPK pathway is a tiered kinase cascade that translates extracellular signals into cellular responses. A simplified representation of this pathway, highlighting the upstream intervention point of this compound, is provided below.

Detailed Experimental Protocols

The following sections provide detailed, representative protocols for key experiments used to characterize the effects of this compound on the MAPK pathway. These are intended as a guide and may require optimization for specific experimental systems.

Receptor Tyrosine Kinase (RTK) Autophosphorylation Assay

This assay quantifies the inhibitory effect of this compound on the autophosphorylation of RTKs like PDGFR, EGFR, or FGFR.

Experimental Workflow:

References

PD-089828: A Technical Overview of Cellular Activity and Physicochemical Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-089828 is a synthetic pyrido[2,3-d]pyrimidine derivative that has been identified as a potent inhibitor of several receptor and non-receptor tyrosine kinases.[1] This document provides a comprehensive technical guide on the available data regarding the cellular activity and stability of this compound. While specific data on its cellular uptake is limited in publicly available literature, this guide outlines detailed, adaptable experimental protocols for its characterization. The primary focus of existing research has been on its mechanism of action as an ATP-competitive inhibitor of fibroblast growth factor receptor 1 (FGFR-1), platelet-derived growth factor receptor β (PDGFR-β), and epidermal growth factor receptor (EGFR), and as a non-competitive inhibitor of the non-receptor tyrosine kinase c-Src.[1][2] this compound also demonstrates inhibitory effects on the mitogen-activated protein kinase (MAPK) pathway.[2][3] Its broad-spectrum kinase inhibition makes it a valuable tool for research in areas such as oncology and vascular biology.

Physicochemical Stability

This compound exhibits robust stability under standard laboratory storage conditions. The compound is reported to be stable for at least four years when stored appropriately. For short-term storage, stock solutions of this compound can be kept at -20°C for up to one month, and for long-term storage, they are stable for up to six months at -80°C.[2]

Table 1: Stability Data for this compound

| Storage Condition | Duration | Stability |

| Solid Form (Room Temp) | ≥ 4 years | Stable |

| Stock Solution (-20°C) | 1 month | Stable |

| Stock Solution (-80°C) | 6 months | Stable |

Cellular Activity and Kinase Inhibition

This compound exerts its biological effects by inhibiting the autophosphorylation and activation of several key tyrosine kinases involved in cellular signaling pathways that regulate cell growth, proliferation, and migration.

Inhibitory Activity

The inhibitory concentrations (IC₅₀) of this compound against various kinases have been determined in both enzymatic and cell-based assays.

Table 2: In Vitro Inhibitory Activity of this compound

| Target Kinase | Assay Type | IC₅₀ (µM) | Reference |

| FGFR-1 | Enzyme Assay | 0.15 | [1][2] |

| PDGFR-β | Enzyme Assay | 1.76 | [1][2] |

| EGFR | Enzyme Assay | 5.47 | [1][2] |

| c-Src | Enzyme Assay | 0.18 | [1][2] |

| MAPK | Cell-based Assay | 7.1 | [2][3] |

| PDGFR Autophosphorylation | Cell-based Assay | 0.82 | [2][3] |

| EGFR Autophosphorylation | Cell-based Assay | 10.9 | [2][3] |

| FGFR-1 Phosphorylation | Cell-based Assay | 0.63 | [3] |

| Serum-stimulated Cell Growth | Cell-based Assay | 1.8 | [1][3] |

| PDGF-induced Mitogenesis | Cell-based Assay | 0.8 | [3] |

| EGF-induced Mitogenesis | Cell-based Assay | 1.7 | [3] |

| bFGF-induced Mitogenesis | Cell-based Assay | 0.48 | [3] |

Signaling Pathway Inhibition

This compound's inhibition of receptor tyrosine kinases disrupts downstream signaling cascades critical for cell function. The following diagrams illustrate the points of inhibition within these pathways.

Experimental Protocols

While specific published data on the cellular uptake of this compound is scarce, the following sections provide detailed, generalized protocols that can be adapted to study its cellular pharmacokinetics and stability.

Cellular Uptake Assay (Hypothetical Protocol)

This protocol is designed to quantify the intracellular concentration of this compound over time.

1. Materials:

-

Cell line of interest (e.g., a cell line overexpressing one of the target receptors)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Trypsin-EDTA

-

Lysis buffer (e.g., 80:20 methanol:water)

-

6-well cell culture plates

-

LC-MS/MS system

2. Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment.

-

Incubation: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound. Include a vehicle control (DMSO). Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Cell Harvesting: At each time point, aspirate the medium and wash the cells twice with ice-cold PBS. Add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

-

Cell Counting: Determine the cell number for normalization.

-

Cell Lysis: Centrifuge the cell suspension to pellet the cells. Remove the supernatant and add a defined volume of ice-cold lysis buffer. Vortex thoroughly and incubate on ice for 10 minutes.

-

Sample Preparation: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.

-

Data Analysis: Calculate the intracellular concentration of this compound at each time point, normalized to the cell number.

Intracellular Stability Assay (Hypothetical Protocol)

This protocol aims to determine the metabolic stability of this compound within the cellular environment.

1. Materials:

-

Same as for the cellular uptake assay.

2. Procedure:

-

Follow steps 1-3 of the Cellular Uptake Assay protocol, using a single, fixed concentration of this compound.

-

Time Points: Collect samples at extended time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Follow steps 4-8 of the Cellular Uptake Assay protocol for each time point.

-

Data Analysis: Plot the concentration of the parent this compound compound against time. Fit the data to a first-order decay model to calculate the intracellular half-life (t₁/₂) of the compound.

Conclusion

This compound is a well-characterized multi-targeted tyrosine kinase inhibitor with demonstrated activity against key drivers of cell proliferation and migration. While its physicochemical stability is well-documented, further investigation into its cellular uptake and metabolic stability is warranted to fully understand its pharmacological profile. The experimental protocols outlined in this guide provide a framework for researchers to conduct these essential studies, which will be crucial for the further development and application of this potent kinase inhibitor.

References

In Vitro Characterization of PD-089828: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-089828 is a synthetic compound identified as a potent inhibitor of several protein tyrosine kinases. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways. The information presented is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development.

Data Summary

The inhibitory activity of this compound has been quantified against various protein tyrosine kinases and its effects on cellular processes have been determined. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 1: Inhibitory Activity of this compound against Protein Tyrosine Kinases

| Target Kinase | IC50 (µM) | Inhibition Type |

| FGFR-1 | 0.15 | ATP-competitive |

| PDGFR-β | 1.76 | ATP-competitive |

| EGFR | 5.47 | ATP-competitive |

| c-Src | 0.18 | Non-competitive |

| MAPK | 7.1 | Not specified |

Table 2: Cellular Inhibitory Activity of this compound

| Cellular Process | IC50 (µM) |

| Serum-Stimulated Cell Growth | 1.8 |

| PDGF-induced DNA Synthesis | 0.8 |

| EGF-induced DNA Synthesis | 1.7 |

| bFGF-induced DNA Synthesis | 0.48 |

Mechanism of Action

This compound exhibits a multi-targeted inhibitory profile against several key receptor tyrosine kinases (RTKs) and a non-receptor tyrosine kinase. It functions as an ATP-competitive inhibitor for Fibroblast Growth Factor Receptor 1 (FGFR-1), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Epidermal Growth Factor Receptor (EGFR).[1][2][3] This competitive inhibition occurs at the ATP-binding site of the kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues of substrate proteins.

In contrast, this compound demonstrates non-competitive inhibition towards the non-receptor tyrosine kinase c-Src.[1][2][3] This suggests that its binding site on c-Src is distinct from the ATP-binding pocket and that it inhibits the enzyme's activity through a different mechanism, potentially by inducing a conformational change that affects catalysis or substrate binding.

The downstream signaling cascades initiated by these kinases are consequently disrupted. By inhibiting FGFR, PDGFR, and EGFR, this compound can block the activation of pathways such as the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival.[1]

Signaling Pathways and Experimental Workflows

To visually represent the interactions and processes described, the following diagrams have been generated using the DOT language.

Signaling Pathway of Receptor Tyrosine Kinase Inhibition by this compound

Caption: Inhibition of RTK and c-Src signaling by this compound.

General Experimental Workflow for In Vitro Kinase Inhibition Assay

Caption: Workflow for determining kinase inhibition.

General Experimental Workflow for Cell-Based Assays

Caption: Workflow for cell-based inhibition assays.

Experimental Protocols

While the precise, detailed experimental protocols used for generating the cited data for this compound are proprietary to the original researchers, this section outlines generalized, standard methodologies for the key experiments performed. These protocols are based on established practices in the field and can be adapted for the in vitro characterization of kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of this compound on the activity of purified protein tyrosine kinases.

Materials:

-

Purified recombinant kinase (e.g., FGFR-1, PDGFR-β, EGFR, c-Src)

-

Specific peptide or protein substrate for the kinase

-

Adenosine 5'-triphosphate (ATP)

-

This compound

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or ³²P-ATP)

-

Microplates (e.g., 96-well or 384-well)

-

Plate reader compatible with the detection reagent

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stock solutions in kinase assay buffer to the final desired concentrations.

-

Reaction Setup: In a microplate, add the kinase and the this compound solution (or vehicle control) to each well.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. The final ATP concentration should be near the Km value for the specific kinase to accurately assess ATP-competitive inhibition.

-

Incubation: Incubate the reaction plate at 30°C or 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.

-

Reaction Termination and Detection: Stop the reaction and measure kinase activity using the chosen detection method. For example, with ADP-Glo™, a reagent is added to deplete unused ATP, followed by another reagent to convert the generated ADP back to ATP, which is then quantified via a luciferase-based reaction.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Growth Inhibition Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation of cells stimulated with serum.

Materials:

-

Target cell line (e.g., vascular smooth muscle cells)

-

Complete growth medium (containing fetal bovine serum)

-

Serum-free medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in complete growth medium.

-

Serum Starvation: Replace the complete medium with serum-free medium and incubate for 24 hours to synchronize the cells in a quiescent state.

-

Treatment: Replace the serum-free medium with complete growth medium containing serial dilutions of this compound (or vehicle control).

-

Incubation: Incubate the cells for a prolonged period (e.g., 8 days, with medium and compound changes as necessary) to allow for multiple cell divisions.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of growth inhibition for each this compound concentration compared to the control. Determine the IC50 value from the dose-response curve.

DNA Synthesis Inhibition Assay (BrdU Incorporation)

This assay assesses the effect of this compound on DNA synthesis induced by specific growth factors.

Materials:

-

Target cell line

-

Serum-free medium

-

Growth factors (PDGF, EGF, bFGF)

-

This compound

-

BrdU (5-bromo-2'-deoxyuridine) labeling reagent

-

Anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase)

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Cell Seeding and Serum Starvation: Follow steps 1 and 2 of the Cell Growth Inhibition Assay protocol.

-

Pre-treatment: Pre-incubate the serum-starved cells with serial dilutions of this compound for a short period (e.g., 1-2 hours).

-

Stimulation: Add the specific growth factor (PDGF, EGF, or bFGF) to the wells to stimulate cell cycle entry and DNA synthesis.

-

BrdU Labeling: After a suitable incubation period with the growth factor (e.g., 18-24 hours), add the BrdU labeling reagent to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Immunodetection: Fix the cells, permeabilize the cell membranes, and add the anti-BrdU antibody. Incubate to allow binding to the incorporated BrdU.

-

Substrate Reaction: Wash the wells and add the enzyme substrate. Incubate until a color change is observed.

-

Measurement: Add the stop solution and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition of DNA synthesis for each this compound concentration and determine the IC50 value.

Conclusion

This compound is a potent, multi-targeted inhibitor of several protein tyrosine kinases, demonstrating significant anti-proliferative effects in vitro. Its dual mechanism of ATP-competitive and non-competitive inhibition against different kinases makes it an interesting candidate for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to design and conduct further studies to elucidate the full therapeutic potential of this compound. Further characterization, including the determination of binding affinities (Kd) and detailed enzyme kinetics (Km, Vmax), would provide a more complete understanding of its pharmacological profile.

References

The Role of PD-089828 in the Inhibition of Mitogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-089828 is a potent, nonselective inhibitor of protein tyrosine kinases, targeting key receptors involved in cellular proliferation. This technical guide delineates the mechanism by which this compound inhibits mitogenesis, focusing on its interaction with critical signaling pathways. Through the compilation of quantitative inhibitory data, detailed experimental methodologies, and visual representations of its mode of action, this document serves as a comprehensive resource for researchers in oncology, cell biology, and drug development. The evidence presented herein demonstrates that this compound effectively abrogates growth factor-stimulated DNA synthesis and cell proliferation by blocking the activity of several receptor tyrosine kinases, which is anticipated to lead to cell cycle arrest at the G1 phase.

Introduction

Mitogenesis, the process of initiating cell division, is tightly regulated by a complex network of signaling pathways. A crucial component of this regulation is the family of protein tyrosine kinases (PTKs), which includes growth factor receptors such as the Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Epidermal Growth Factor Receptor (EGFR).[1] Dysregulation of these signaling pathways is a hallmark of numerous proliferative diseases, including cancer. This compound has emerged as a valuable tool for studying the roles of these kinases in mitogenesis due to its broad-spectrum inhibitory activity. This guide provides an in-depth look at the biochemical and cellular effects of this compound.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor for several receptor tyrosine kinases, including FGFR-1, PDGFR-β, and EGFR.[1][2] This means it binds to the ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate group to downstream substrates and thereby blocking the initiation of the signaling cascade. Interestingly, its inhibitory action on the non-receptor tyrosine kinase c-Src is non-competitive with respect to ATP, suggesting a different binding mode.[1][2] By inhibiting these key kinases, this compound effectively blocks the transduction of mitogenic signals from the cell surface to the nucleus.

Quantitative Inhibitory Data

The potency of this compound has been quantified against several key kinases and in various cellular assays. The following tables summarize the available IC50 data.

Table 1: In Vitro Kinase Inhibition by this compound

| Target Kinase | Inhibition Type | IC50 (µM) |

| FGFR-1 | ATP-competitive | 0.15[2][3] |

| PDGFR-β | ATP-competitive | 1.76[2][3] |

| EGFR | ATP-competitive | 5.47[2][3] |

| c-Src | Non-competitive | 0.18[2][3] |

| MAPK | - | 7.1[1][2] |

Table 2: Inhibition of Cellular Processes by this compound

| Cellular Process | Stimulus | IC50 (µM) |

| PDGFR Autophosphorylation | PDGF | 0.82[1][2] |

| EGFR Autophosphorylation | EGF | 10.9[1][2] |

| FGFR-1 Phosphorylation (in A121(p) cells) | - | 0.63[1][2] |

| Serum-Stimulated Cell Growth | Serum | 1.8[1][2] |

| DNA Synthesis (Mitogenesis) | PDGF | 0.8[1][2] |

| DNA Synthesis (Mitogenesis) | EGF | 1.7[1][2] |

| DNA Synthesis (Mitogenesis) | bFGF | 0.48[1][2] |

Signaling Pathways and Logical Relationships

The inhibitory action of this compound on multiple tyrosine kinases disrupts the signaling cascades that lead to cell cycle progression and proliferation. The following diagrams illustrate these pathways and the logical flow of inhibition.

Experimental Protocols

The following are representative protocols for assays used to characterize the inhibitory effects of this compound.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on purified kinase activity.

-

Reagents and Materials:

-

Purified recombinant kinase (e.g., FGFR-1, PDGFR-β, EGFR, c-Src)

-

Kinase-specific substrate (peptide or protein)

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

ATP (at a concentration near the Km for the specific kinase)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper or other capture membrane

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the purified kinase and its specific substrate to each well.

-

Initiate the kinase reaction by adding the ATP/[γ-P]ATP mix.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Reagents and Materials:

-

Cell line of interest (e.g., vascular smooth muscle cells, fibroblasts)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Reagents and Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Plate cells and treat with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor that effectively curtails mitogenesis. Its mechanism of action involves the direct inhibition of key growth factor receptors such as PDGFR, FGFR, and EGFR, as well as the non-receptor kinase c-Src. This leads to a blockade of downstream signaling pathways, most notably the MAPK pathway, which is essential for cell cycle progression. The consequence of this signaling inhibition is a potent suppression of growth factor-induced DNA synthesis and cellular proliferation. While direct experimental evidence for this compound's effect on cell cycle distribution is not extensively documented, the known consequences of inhibiting its target kinases strongly suggest that it induces a G1 phase arrest. This comprehensive profile makes this compound a significant compound for both basic research into the mechanisms of mitogenesis and for the early-stage development of anti-proliferative therapeutics.

References

A Comprehensive Technical Guide to the Discovery and Synthesis of PD-089828: A Multi-Targeting Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-089828 is a synthetic, small-molecule inhibitor of multiple protein tyrosine kinases, playing a significant role in the investigation of signal transduction pathways involved in cell growth and proliferation. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. It details the compound's inhibitory activity against key oncogenic kinases, including Fibroblast Growth Factor Receptor 1 (FGFR-1), Platelet-Derived Growth Factor Receptor β (PDGFR-β), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src. This document outlines the experimental protocols for the synthesis of the 6-aryl-pyrido[2,3-d]pyrimidine core and the assays utilized to determine its potent and varied inhibitory mechanisms.

Discovery and Rationale

This compound was developed by Parke-Davis as a member of a novel class of compounds, the 6-aryl-pyrido[2,3-d]pyrimidines, designed to target protein tyrosine kinases.[1] The rationale behind its development was to create a broadly acting inhibitor that could counteract the redundant growth signaling pathways often implicated in diseases such as cancer, atherosclerosis, and restenosis.[1]

Synthesis of this compound

While the precise, step-by-step synthesis of this compound is not publicly detailed, the general approach for the synthesis of the core 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold, a key intermediate for this class of compounds, involves a manganese-catalyzed oxidation of the CH2 group adjacent to the pyridine ring.

A plausible synthetic workflow for the creation of the core structure is outlined below.

Caption: General workflow for the synthesis of the core scaffold of this compound.

Further functionalization of this core, likely involving amination at the 4-position, would lead to the final this compound structure.

Biological Activity and Mechanism of Action

This compound exhibits a distinct inhibitory profile against a panel of protein tyrosine kinases. It functions as an ATP-competitive inhibitor for FGFR-1, PDGFR-β, and EGFR, while displaying a non-competitive mode of inhibition for c-Src.[1][2][3] This dual mechanism suggests a complex interaction with the kinase domains of its targets. The compound also demonstrates inhibitory activity against Mitogen-Activated Protein Kinase (MAPK).[2]

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through various enzymatic and cell-based assays. The half-maximal inhibitory concentrations (IC50) and inhibitor constants (Ki) are summarized in the tables below.

Table 1: Enzymatic Inhibition Data

| Target Kinase | IC50 (µM) | Ki (µM) | Inhibition Mechanism |

| FGFR-1 | 0.15 | 0.14 | ATP-competitive |

| PDGFR-β | 1.76 | 2.38 | ATP-competitive |

| EGFR | 5.47 | 3.16 | ATP-competitive |

| c-Src | 0.18 | 0.10 | Non-competitive |

| MAPK | 7.1 | - | Not specified |

Data sourced from MedchemExpress and Cayman Chemical.[3][4]

Table 2: Cellular Activity Data

| Cellular Process | Growth Factor/Stimulant | Cell Type | IC50 (µM) |

| PDGFR Autophosphorylation | PDGF | - | 0.82 |

| EGFR Autophosphorylation | EGF | - | 10.9 |

| FGFR-1 Phosphorylation | bFGF | A121(p) cells | 0.63 |

| Serum-Stimulated Cell Growth | Serum | Rat aortic smooth muscle | 1.8 |

| DNA Synthesis (Mitogenesis) | PDGF | - | 0.8 |

| DNA Synthesis (Mitogenesis) | EGF | - | 1.7 |

| DNA Synthesis (Mitogenesis) | bFGF | - | 0.48 |

| Cell Migration | - | Rat aortic smooth muscle | 4.5 |

Data sourced from MedchemExpress and Cayman Chemical.[2][3]

Signaling Pathway Inhibition

This compound exerts its cellular effects by intercepting key signaling cascades initiated by growth factor receptors. By inhibiting the autophosphorylation of FGFR, PDGFR, and EGFR, it effectively blocks the downstream propagation of signals that lead to cell proliferation, survival, and migration. A primary downstream target of these receptor tyrosine kinases is the MAPK pathway, which is also directly inhibited by this compound.

Caption: this compound inhibits multiple tyrosine kinases and the downstream MAPK pathway.

Experimental Protocols

The following are generalized protocols for the key assays used to characterize the activity of this compound. Specific conditions may vary based on the original research by Dahring et al. (1997).

General Kinase Assay (Enzymatic)

-

Reaction Mixture Preparation: Prepare a reaction buffer typically containing Tris-HCl, MgCl2, MnCl2, DTT, and a substrate peptide specific for the kinase being assayed.

-

Enzyme and Inhibitor Incubation: Add the recombinant kinase enzyme to the reaction buffer. For IC50 determination, add varying concentrations of this compound.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction, often by adding a solution like trichloroacetic acid (TCA).

-

Quantification: Quantify the incorporation of the phosphate group into the substrate peptide, typically through scintillation counting or filter binding assays.

Caption: General workflow for an in vitro kinase inhibition assay.

Cellular Autophosphorylation Assay

-

Cell Culture: Culture appropriate cell lines (e.g., A121(p) for FGFR-1, or cells overexpressing PDGFR or EGFR) to near confluence.

-

Serum Starvation: Serum-starve the cells to reduce basal levels of receptor phosphorylation.

-

Inhibitor Pre-incubation: Treat the cells with varying concentrations of this compound for a specified duration.

-

Growth Factor Stimulation: Stimulate the cells with the corresponding growth factor (e.g., bFGF, PDGF, or EGF) to induce receptor autophosphorylation.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Immunoprecipitation and Western Blot: Immunoprecipitate the target receptor and analyze its phosphorylation status via Western blotting using a phosphotyrosine-specific antibody.

Cell Proliferation Assay

-

Cell Seeding: Seed cells (e.g., rat aortic smooth muscle cells) in a multi-well plate.

-

Treatment: Treat the cells with various concentrations of this compound in the presence of a growth stimulus (e.g., serum).

-

Incubation: Incubate the cells for an extended period (e.g., 8 days), allowing for multiple cell divisions.

-

Quantification of Cell Number: Determine the relative number of viable cells using a suitable method, such as MTT assay, crystal violet staining, or direct cell counting.

DNA Synthesis (Mitogenesis) Assay

-

Cell Culture and Synchronization: Culture cells and synchronize them in the G0/G1 phase of the cell cycle, typically by serum starvation.

-

Inhibitor and Stimulant Treatment: Pre-incubate the cells with different concentrations of this compound, followed by stimulation with a specific mitogen (e.g., PDGF, EGF, or bFGF).

-

Radiolabeled Nucleotide Incorporation: Add a radiolabeled DNA precursor, such as [³H]thymidine, to the culture medium.

-

Incubation: Incubate the cells to allow for DNA synthesis and incorporation of the radiolabel.

-

Quantification: Harvest the cells, precipitate the DNA, and measure the amount of incorporated radioactivity using a scintillation counter.

Conclusion

This compound is a valuable research tool characterized as a potent, multi-targeted tyrosine kinase inhibitor. Its ability to inhibit key growth factor receptors and the downstream MAPK pathway through both ATP-competitive and non-competitive mechanisms provides a unique profile for studying the intricate signaling networks that govern cellular behavior. The synthetic route, centered around the 6-aryl-pyrido[2,3-d]pyrimidine scaffold, and the detailed biological evaluation protocols presented in this guide offer a comprehensive resource for researchers in the fields of oncology, cardiovascular disease, and drug discovery. Further investigation into the specific structure-activity relationships and the nuances of its non-competitive inhibition of c-Src could provide deeper insights for the design of next-generation kinase inhibitors.

References

Methodological & Application

Application Notes and Protocols for PD-089828 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-089828 is a potent, ATP-competitive protein tyrosine kinase inhibitor with activity against a range of growth factor receptors, including Fibroblast Growth Factor Receptor 1 (FGFR-1), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Epidermal Growth Factor Receptor (EGFR). It also exhibits non-competitive inhibition of the non-receptor tyrosine kinase c-Src. This multifaceted inhibition profile makes this compound a valuable tool for investigating the roles of these kinases in cellular processes such as proliferation, differentiation, migration, and survival. These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound.

Data Presentation

Table 1: Inhibitory Activity of this compound

| Target/Process | Assay Type | IC50 (µM) |

| PDGFR Autophosphorylation | Cellular | 0.82 |

| EGFR Autophosphorylation | Cellular | 10.9 |

| FGFR-1 Phosphorylation | Cellular | 0.63 |

| Serum-Stimulated Cell Growth | Cellular | 1.8 |

| PDGF-Stimulated DNA Synthesis | Cellular | 0.8 |

| EGF-Stimulated DNA Synthesis | Cellular | 1.7 |

| bFGF-Stimulated DNA Synthesis | Cellular | 0.48 |

| MAPK Inhibition | Cellular | 7.1 |

Signaling Pathways

The signaling cascades initiated by the primary targets of this compound converge on downstream effectors that regulate key cellular functions. The following diagram illustrates the simplified signaling pathways affected by this compound.

Caption: Simplified signaling pathways inhibited by this compound.

Experimental Protocols

Receptor Tyrosine Kinase (RTK) Phosphorylation Assay

This protocol is designed to measure the inhibitory effect of this compound on the autophosphorylation of its target receptor tyrosine kinases (PDGFR-β, EGFR, and FGFR-1) in a cellular context.

Workflow Diagram

Caption: Workflow for RTK phosphorylation assay.

Materials:

-

Cell line expressing the target receptor (e.g., NIH3T3 for PDGFR-β, A431 for EGFR, or cells engineered to overexpress FGFR-1).

-

Complete growth medium and serum-free medium.

-

This compound stock solution (in DMSO).

-

Recombinant human growth factors (PDGF-BB, EGF, or bFGF).

-

Phosphate-buffered saline (PBS).

-

Cell lysis buffer containing protease and phosphatase inhibitors.

-

Assay-specific reagents (e.g., ELISA kit with capture and detection antibodies for the phosphorylated receptor).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-